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Compound of Interest

Compound Name: 4,5-Dibromo-2-furoic acid

Cat. No.: B039660

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic organic compound with potential
applications in organic synthesis and drug development. Its structure, featuring a furan ring
substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest
for creating more complex molecules. This guide provides an in-depth technical overview of the
mass spectrometry analysis of 4,5-Dibromo-2-furoic acid, including detailed experimental
protocols, fragmentation analysis, and a summary of its synthesis and potential biological
relevance.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dibromo-2-furoic acid is presented
in the table below.
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Property Value Source(s)

Molecular Formula CsH2Br20s --INVALID-LINK--

Molecular Weight 269.88 g/mol ~INVALID-LINK-, ~INVALID-

LINK--

CAS Number 2434-03-9 --INVALID-LINK--
Appearance Solid --INVALID-LINK--

Melting Point 169-173 °C --INVALID-LINK--

SMILES OC(=0)clcc(Br)c(Br)ol --INVALID-LINK--

1S/C5H2Br203/c6-2-1-
InChl ~-INVALID-LINK--
3(5(8)9)10-4(2)7/h1H,(H,8,9)

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
structure of a compound. For 4,5-Dibromo-2-furoic acid, both Gas Chromatography-Mass
Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be
employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For
carboxylic acids like 4,5-Dibromo-2-furoic acid, derivatization is often necessary to increase
volatility and improve chromatographic peak shape.

Electron lonization (El) Mass Spectrum Data

The mass spectrum of 4,5-Dibromo-2-furoic acid is characterized by a distinctive isotopic
pattern due to the presence of two bromine atoms (7°Br and 81Br). The molecular ion peak
[M]*e is expected around m/z 268, 270, and 272 with a characteristic intensity ratio.
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m/z (Predicted) lon Relative Intensity
272 [M+4]*e (CsH281Br203) High

270 [M+2]*+ (CsH27°Bré1BrOs) High

268 [M]*e (CsH27°Br20s3) Moderate

225227 [M-COOH]* Moderate

191/193 [M-Br]* Low

146 [M-2Br]* Low

112 [CaH2BI]* Low

68 [CaH4O] e Low

Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of 4,5-Dibromo-2-furoic
acid following derivatization to its methyl ester.

o Derivatization (Methylation):

[¢]

Dissolve 1-5 mg of 4,5-Dibromo-2-furoic acid in 1 mL of methanol.

o Add 2-4 drops of concentrated sulfuric acid.

o Reflux the mixture for 1-2 hours.

o Neutralize the solution with a saturated sodium bicarbonate solution.

o Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or
dichloromethane).

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.
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o Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl
acetate).

e GC-MS Instrumentation and Conditions:

o

Gas Chromatograph: Agilent 7890B GC system or equivalent.

o Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.

o Column: HP-5MS (30 m x 0.25 mm, 0.25 pm film thickness) or similar non-polar column.
o Carrier Gas: Helium at a constant flow of 1 mL/min.

o Inlet Temperature: 250 °C.

o Injection Volume: 1 pL (split or splitless mode can be optimized).

o Oven Temperature Program:

= [nitial temperature: 80 °C, hold for 2 minutes.

= Ramp: 10 °C/min to 280 °C.

» Hold: 5 minutes at 280 °C.

o Mass Spectrometer Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

LC-MS/MS Analysis Protocol

LC-MS/MS is suitable for the direct analysis of 4,5-Dibromo-2-furoic acid without
derivatization, offering high sensitivity and specificity.
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e Sample Preparation:

o Dissolve an accurately weighed amount of 4,5-Dibromo-2-furoic acid in a suitable
solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

o Prepare working standards by serial dilution of the stock solution with the mobile phase.
e LC-MS/MS Instrumentation and Conditions:

o Liquid Chromatograph: Agilent 1290 Infinity Il LC System or equivalent.

o Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

o Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 pum) or similar reversed-phase
column.

o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient:

Start with 5% B, hold for 1 minute.

Linearly increase to 95% B over 5 minutes.

Hold at 95% B for 2 minutes.

Return to initial conditions and equilibrate for 3 minutes.

o Flow Rate: 0.4 mL/min.

o Column Temperature: 40 °C.

o Injection Volume: 5 pL.

o Mass Spectrometer Parameters:

= |onization Mode: Electrospray lonization (ESI), negative mode.
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Capillary Voltage: 3500 V.

Source Temperature: 300 °C.

Gas Flow: 10 L/min.

Nebulizer Pressure: 45 psi.

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full
scan for qualitative analysis.

Synthesis of 4,5-Dibromo-2-furoic Acid

A plausible synthetic route to 4,5-Dibromo-2-furoic acid involves the direct bromination of 2-
furoic acid. A patent describes the bromination of a furoic acid ester, which suggests a similar
approach for the free acid.[1]

( »-Furoic Acid } Br2, Solvent 4,5-Dibromo-2-furoic acid)

Click to download full resolution via product page

Synthesis of 4,5-Dibromo-2-furoic acid.

Synthetic Protocol Outline

o Dissolution: Dissolve 2-furoic acid in a suitable solvent, such as acetic acid or a chlorinated

solvent.

e Bromination: Slowly add a stoichiometric amount of bromine (Br2) to the solution at room
temperature with stirring.

e Reaction: Continue stirring the reaction mixture until the reaction is complete (monitored by
TLC or GC).

e Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to
remove excess bromine.
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e |solation: Extract the product with an organic solvent. Wash the organic layer with water and
brine, then dry over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure and purify the crude product by
recrystallization or column chromatography.

Potential Biological Interactions and Drug
Development

While specific signaling pathways for 4,5-Dibromo-2-furoic acid are not well-documented,
furan derivatives are known to possess a wide range of biological activities. The presence of
bromine atoms can enhance lipophilicity and potentially modulate the compound's interaction
with biological targets. One area of interest is enzyme inhibition, where the molecule could act
as a competitive or non-competitive inhibitor.

Potential Cellular Interactions

(4,5-Dibromo-2-furoic acid)
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Potential enzyme inhibition by 4,5-Dibromo-2-furoic acid.

The logical workflow for investigating the potential of 4,5-Dibromo-2-furoic acid in drug
development would involve several key stages, from initial synthesis and characterization to
biological screening and lead optimization.

Drug Development Workflow

Synthesis & Purification

Mass Spectrometry
Analysis (QC)

Biological Screening
(e.g., Enzyme Assays)

Hit Identification

Active Compound

Lead Optimization

(Preclinical Studies)

Click to download full resolution via product page

Drug development workflow for 4,5-Dibromo-2-furoic acid.
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Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of
4,5-Dibromo-2-furoic acid. The detailed experimental protocols for GC-MS and LC-MS, along
with the predicted fragmentation patterns, offer a solid foundation for researchers working with
this compound. While specific biological pathways remain to be elucidated, the provided
synthesis outline and conceptual drug development workflow highlight the potential of 4,5-
Dibromo-2-furoic acid as a building block in medicinal chemistry. Further research is
warranted to fully explore its biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents
[patents.google.com]

 To cite this document: BenchChem. [Mass Spectrometry of 4,5-Dibromo-2-furoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039660#mass-spectrometry-analysis-of-4-5-dibromo-
2-furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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